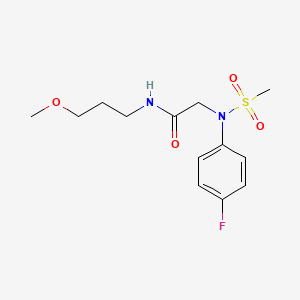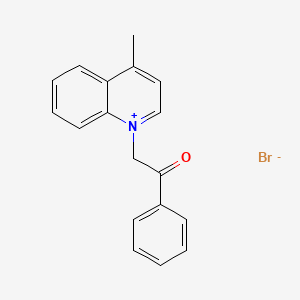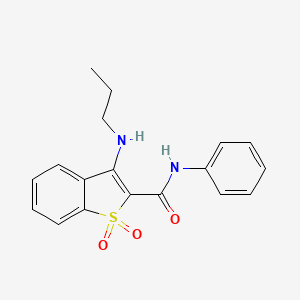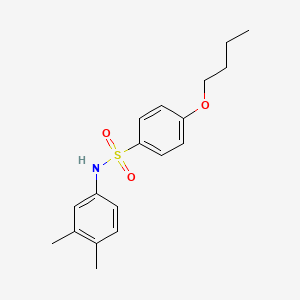![molecular formula C12H13FN2O3S B5156548 methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate, also known as compound 991, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to the class of compounds known as thioamides and has been shown to have anti-inflammatory and anti-tumor properties. In
作用机制
The mechanism of action of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Compound 991 has been shown to have both biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 in lab experiments is that it has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potentially useful methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate for the study of these diseases. However, one limitation of using this methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are several future directions for the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991. One direction is to further investigate its mechanism of action in order to better understand how it works. Another direction is to study its potential uses in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it may be useful to study its potential uses in combination with other drugs for the treatment of cancer. Overall, the study of methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate 991 has the potential to lead to the development of new therapies for a variety of diseases.
合成方法
Compound 991 can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoroaniline with thiophosgene to form 2-fluorophenyl isothiocyanate. This intermediate is then reacted with ethyl 4-oxobutanoate to form the desired product, methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate. The final product can be purified using column chromatography.
科学研究应用
Compound 991 has been studied for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been studied for its anti-tumor properties. In one study, it was shown to inhibit the growth of human ovarian cancer cells in vitro and in vivo. Additionally, it has been shown to have potential uses in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
methyl 4-[(2-fluorophenyl)carbamothioylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S/c1-18-11(17)7-6-10(16)15-12(19)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIAKMSPBXOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

